
N-2-adamantyl-4-chloro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-4-chloro-2-nitrobenzamide, also known as ADAMANT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. ADAMANT is a derivative of benzamide, a class of compounds that have been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-4-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell differentiation. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to bind to the active site of HDACs, preventing them from functioning properly. Additionally, N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-2-adamantyl-4-chloro-2-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response. In vivo studies have shown that N-2-adamantyl-4-chloro-2-nitrobenzamide can reduce tumor growth in mice, indicating its potential as a cancer therapy. N-2-adamantyl-4-chloro-2-nitrobenzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-4-chloro-2-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. It has been shown to have a range of biological activities, making it a versatile compound for research. However, there are also limitations to using N-2-adamantyl-4-chloro-2-nitrobenzamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Additionally, N-2-adamantyl-4-chloro-2-nitrobenzamide has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
Orientations Futures
There are several future directions for research on N-2-adamantyl-4-chloro-2-nitrobenzamide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-2-adamantyl-4-chloro-2-nitrobenzamide for cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the mechanisms underlying its neuroprotective effects and to evaluate its potential for treating neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-2-adamantyl-4-chloro-2-nitrobenzamide in humans.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-4-chloro-2-nitrobenzamide involves the reaction of 2-nitro-4-chlorobenzoic acid with 2-adamantanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields N-2-adamantyl-4-chloro-2-nitrobenzamide as a yellow crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out on a large scale, making N-2-adamantyl-4-chloro-2-nitrobenzamide readily available for research purposes.
Applications De Recherche Scientifique
N-2-adamantyl-4-chloro-2-nitrobenzamide has shown promising results in various scientific research applications. It has been studied for its antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system. N-2-adamantyl-4-chloro-2-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have antiviral activity against influenza A and B viruses and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-1-2-14(15(8-13)20(22)23)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVUDOAZCKFQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-(3-{N-[2-(2-nitrophenoxy)propanoyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5810064.png)
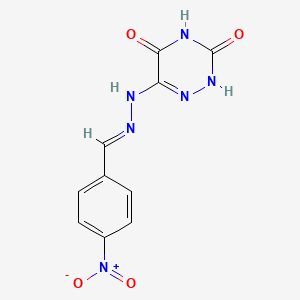
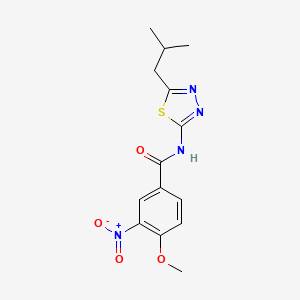
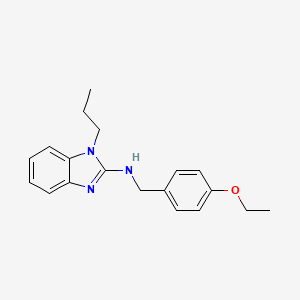
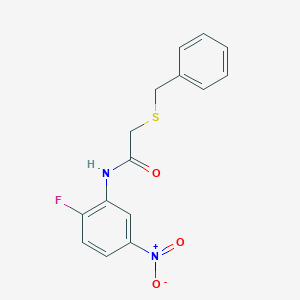
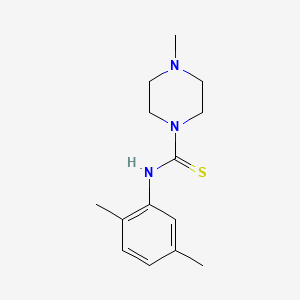
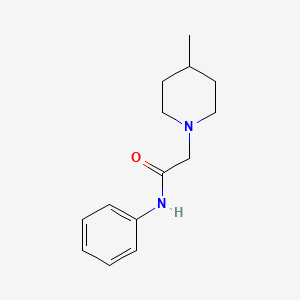
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)